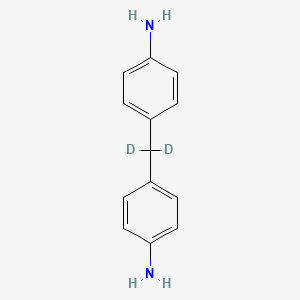
4,4'-Methylene-D2-dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylene-D2-dianiline, also known as diaminodiphenylmethane or MDA, is a colorless to pale yellow solid with a faint odor . It is primarily used for making polyurethane foams, which have a variety of uses, such as insulating materials in mailing containers . It is also used in the production of polyurethane foams and epoxy resins .
Synthesis Analysis
In industrial production, MDA is produced by the reaction of formaldehyde and aniline in the presence of hydrochloric acid . It is a common monomer in the synthesis of polymer materials, including polyamides, polyimides, and polyimines . MDA is also used extensively as a precursor to Methylene diphenyl diisocyanate (MDI), where MDA is treated with phosgene to produce MDI .Molecular Structure Analysis
The molecular formula of 4,4’-Methylene-D2-dianiline is C13H14N2 . Its average mass is 198.264 Da and its monoisotopic mass is 198.115692 Da .Chemical Reactions Analysis
MDA is a high production volume intermediate that is mainly processed to diisocyanates and finally polyurethanes . It catalyzes isocyanate-alcohol and epoxide reactions .Physical And Chemical Properties Analysis
MDA is a colorless solid, although commercial samples can appear yellow or brown . It has a faint, amine-like odor . Its density is 1.05 g/cm3 at 100°C . It has a melting point of 89 °C and a boiling point of 398 to 399 °C . Its solubility in water is 0.125 g/100 ml at 20 °C , and it has a vapor pressure of 0.0000002 mmHg at 20°C .Aplicaciones Científicas De Investigación
1. Occupational Exposure Assessment
A study by Cocker, Gristwood, and Wilson (1986) developed a specific and sensitive method for monitoring workers exposed to 4,4'-diaminodiphenylmethane (methylene dianiline) (DDM) in various factories. This method, utilizing gas chromatography-mass spectrometry analysis of urine, allowed for the assessment of DDM absorption and improved monitoring of work practices, especially in situations where exposure occurred through non-inhalation pathways (Cocker, Gristwood, & Wilson, 1986).
2. Biomedical Applications
Mazzù and Smith (1984) investigated the presence of extractable methylene dianiline in polyurethanes used in biomedical applications. Their research focused on the origin and extent of extractable methylene dianiline in polyurethanes and developed a high-pressure liquid chromatography procedure for monitoring its presence. They found that under most conditions, polyurethanes showed stability, making them useful for biomedical applications (Mazzù & Smith, 1984).
3. Environmental Behavior
Schupp et al. (2018) provided a comprehensive review of the environmental behavior of Methylene-4,4'-dianiline. The review detailed how MDA, primarily used to process diisocyanates and polyurethanes, distributes in the environment, particularly in water, sediment, and soil. They also discussed its biodegradation properties, highlighting the importance of the inoculum used for testing (Schupp et al., 2018).
4. Polymer Degradation Studies
Budrugeac and Segal (2008) examined the thermo-oxidative degradation of an epoxy resin obtained by curing with 4,4′-methylene-dianiline (MDA). This study, relevant in the context of electric insulators, employed thermogravimetric analysis and other techniques to understand the degradation mechanism and kinetic parameters of the resin (Budrugeac & Segal, 2008).
5. Analysis of Polyurethane Biodegradation
Tang, Labow, and Santerre (2003) investigated the biodegradation products from the hydrolysis of polycarbonate-polyurethanes (PCNUs), which are often synthesized with 4,4'-methylene diphenyl-diisocyanate (MDI). The study highlighted the importance of considering both the biostability and degradation product toxicity when assessing biomaterial compatibility in medical applications (Tang, Labow, & Santerre, 2003).
6. Diamine Compound Synthesis
Nadeem et al. (2012) synthesized different diimines and diamides by reacting 4,4′-(1,3-Phenylenebis(oxy))dianiline with various aromatic and heterocyclic compounds. This work aimed at creating macrocycles with different sizes and functionalities, highlighting the versatility of dianiline compounds in organic synthesis (Nadeem et al., 2012).
Mecanismo De Acción
Safety and Hazards
MDA is toxic if swallowed, in contact with skin, and if inhaled . It may cause an allergic skin reaction and eye irritation . It is suspected of causing genetic defects and may cause cancer . It is considered a potential occupational carcinogen by the US National Institute for Occupational Safety and Health .
Propiedades
IUPAC Name |
4-[(4-aminophenyl)-dideuteriomethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-KNXIQCGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


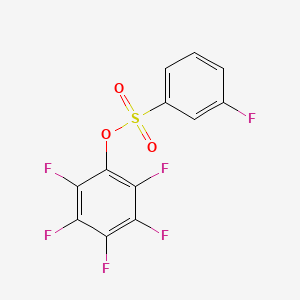
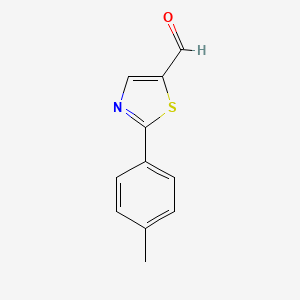
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)
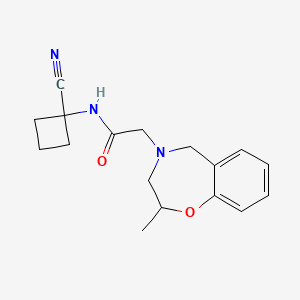
![Tert-butyl 9-[4-[(prop-2-enoylamino)methyl]benzoyl]-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2946671.png)
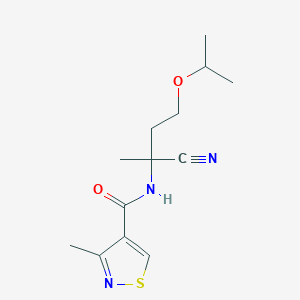
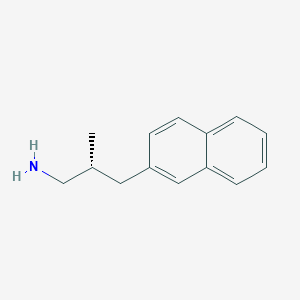
![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)
![N-[(3-Chloro-2-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2946677.png)

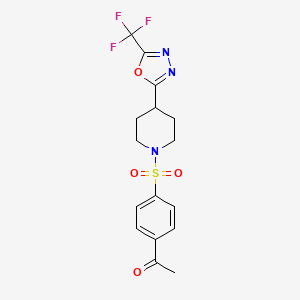
![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)